molecular formula C14H22N4O3 B5507845 2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]propanamide

2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]propanamide

Cat. No. B5507845
M. Wt: 294.35 g/mol
InChI Key: ZAXBQDAVJBDSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]propanamide involves complex organic reactions. For example, Ünver et al. (2009) described the synthesis of related compounds involving reactions between ethyl 2-[1-ethoxy-2-(phenyl or substituted phenyl)ethylidene]hydrazinecarboxylates and N-(3-aminopropyl)imidazol, leading to products characterized through various spectroscopic methods and X-ray crystallography (Ünver et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family has been elucidated using various analytical techniques. For instance, the study by Ünver et al. (2009) involved Density Functional Theory (DFT) calculations and experimental methods like UV-vis, IR, NMR, and mass spectrometry, which provided detailed insights into the structural properties of the synthesized compounds (Ünver et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of this compound involve interactions with various chemical agents. Basheer and Rappoport (2006) explored the reaction of omega-chloroalkyl isocyanates and isothiocyanate with active methylene compounds, leading to the formation of various cyclic and noncyclic products, which are structurally related to the compound of interest (Basheer & Rappoport, 2006).

Physical Properties Analysis

The physical properties of these compounds, including their crystallography and spectroscopic characteristics, are crucial for understanding their behavior and potential applications. The study by Ünver et al. (2009) is a prime example, where X-ray crystallography was used to determine the structural properties of the synthesized compounds (Ünver et al., 2009).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity and stability, are influenced by their molecular structure. For instance, the reactions studied by Basheer and Rappoport (2006) highlight the complexity of the chemical behavior of compounds within this family, showcasing their potential for diverse chemical applications (Basheer & Rappoport, 2006).

Scientific Research Applications

Domino Cyclization Reactions

Domino cyclization reactions facilitated by N-heterocyclic carbenes (NHCs) involve the use of isopropyl-substituted imidazolium salt as a precatalyst. This method has been applied to achieve high yields of substituted oxazolidinones. The efficiency of NHCs in catalyzing these reactions highlights the compound's role in the synthesis of complex molecules (Kyoung A Jo et al., 2012).

Synthesis of Imidazolidin-2-ones and Oxazolidin-2-imines

N-alkylaziridine-2-carboxylates undergo ring expansion into imidazolidin-2-ones upon reaction with N-alkyl isocyanates, demonstrating the compound's use in generating diverse heterocyclic structures. This showcases the versatility of the compound in synthesizing varied heterocyclic systems, including oxazolidin-2-imines, underlining its significance in chemical synthesis (Mohamed Ali Tabarki & R. Besbes, 2015).

Antibacterial Oxazolidinones

The development of novel oxazolidinone agents like MRX-I, distinguished by high activity against Gram-positive pathogens and reduced potential for myelosuppression and monoamine oxidase inhibition (MAOI), signifies the compound's importance in medicinal chemistry. This research underscores the therapeutic potential of derivatives in addressing limitations associated with current antibacterial treatments (M. Gordeev & Zhengyu Yuan, 2014).

Synthesis of Heterocyclic Systems

The synthesis of heterocyclic systems, such as imidazo[1,2-a]pyridines and oxazolidin-2-ones, from precursors including 2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]propanamide, demonstrates the compound's utility in creating complex molecular architectures. This area of research illustrates the compound's role in the development of new materials and potential pharmaceuticals (A. A. Bogolyubov et al., 2004).

Nucleophilic Carbene Catalysis

Utilizing imidazolium-2-carboxylates derived from N-heterocyclic carbenes for CO2-carboxylation of tertiary aziridines leading to 3-substituted-2-oxazolidones showcases innovative approaches to utilizing carbon dioxide. This research area highlights the compound's relevance in green chemistry and carbon utilization (Atsushi Ueno et al., 2013).

Future Directions

The future directions for the study and use of this compound are not specified in the available resources. Given the presence of the imidazole ring, which is found in many biologically active compounds, it’s possible that this compound could have potential applications in various fields .

properties

IUPAC Name

N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-(2-propan-2-ylimidazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-10(2)12-15-5-7-18(12)11(3)13(19)16-4-6-17-8-9-21-14(17)20/h5,7,10-11H,4,6,8-9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXBQDAVJBDSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C(C)C(=O)NCCN2CCOC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.